Molecular Weight Advantage for Oral Bioavailability Over the Cyclopentyl Analog
N-(Cyanomethyl)-2-[2-(N-methylanilino)anilino]acetamide possesses a molecular weight of 294.35 g/mol, which is 54.05 g/mol lower than that of N-(1-cyanocyclopentyl)-2-[2-(N-methylanilino)anilino]acetamide (348.40 g/mol) [1][2]. Both compounds share the same anilino-aniline core; the sole difference is the replacement of the cyanomethyl group (–CH₂CN) with a bulkier 1‑cyanocyclopentyl group. This 54 Da reduction keeps the target compound well within the optimal MW range (<500 Da) prescribed by Lipinski’s Rule of Five, while the cyclopentyl analog approaches the upper boundary and exhibits a higher logP (3.8 vs. 2.7), which may compromise aqueous solubility and oral absorption [1][2].
| Evidence Dimension | Molecular weight |
|---|---|
| Target Compound Data | MW = 294.35 g/mol |
| Comparator Or Baseline | N-(1-cyanocyclopentyl)-2-[2-(N-methylanilino)anilino]acetamide (CAS 1241065-64-4); MW = 348.40 g/mol |
| Quantified Difference | Target compound is 54.05 g/mol lighter (15.5% reduction) |
| Conditions | Computed by PubChem 2.2/2.1 from standard molecular formula |
Why This Matters
Lower MW is a critical driver of passive permeability and oral absorption in early drug discovery; every 50 Da reduction can improve membrane flux and reduces the risk of transporter-mediated efflux.
- [1] PubChem. (2026). Compound Summary: N-(Cyanomethyl)-2-[2-(N-methylanilino)anilino]acetamide, CID 71977044. National Center for Biotechnology Information. Computed properties: MW 294.35 g/mol, XLogP3 2.7, TPSA 68.2 Ų, Rotatable Bonds 6. Accessed via https://pubchem.ncbi.nlm.nih.gov/compound/71977044. View Source
- [2] PubChem. (2026). Compound Summary: N-(1-cyanocyclopentyl)-2-[2-(N-methylanilino)anilino]acetamide, CID 47064157. National Center for Biotechnology Information. Computed properties: MW 348.4 g/mol, XLogP3 3.8, TPSA 68.2 Ų, Rotatable Bonds 6. Accessed via https://pubchem.ncbi.nlm.nih.gov/compound/47064157. View Source
